Diethyl 3-methylhept-2-enedioate

Description

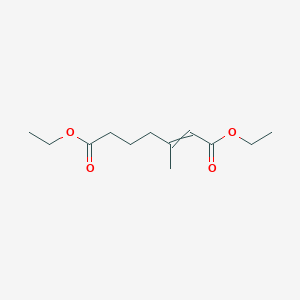

Diethyl 3-methylhept-2-enedioate is a diester compound featuring a seven-carbon backbone with a methyl substituent at the third carbon and a conjugated double bond between carbons 2 and 3. Diesters like this are commonly used as plasticizers, solvents, or reactants in cycloaddition or esterification reactions due to their tunable physical and chemical properties .

Properties

CAS No. |

103621-29-0 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

diethyl 3-methylhept-2-enedioate |

InChI |

InChI=1S/C12H20O4/c1-4-15-11(13)8-6-7-10(3)9-12(14)16-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

OLMZYBLICGKBCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(=CC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-methylhept-2-enedioate can be synthesized through the alkylation of diethyl malonate with 3-methylhept-2-ene. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-methylhept-2-ene to form the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-methylhept-2-enedioate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Diethyl 3-methylhept-2-enedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3-methylhept-2-enedioate involves its reactivity as an ester. The ester group can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Succinate (C₈H₁₄O₄)

Diethyl succinate, a linear diester of succinic acid, shares the ester functional groups but lacks branching and unsaturation. Key differences include:

- Molecular Weight and Chain Length : Diethyl succinate has a shorter four-carbon backbone (C₈H₁₄O₄, MW 174.19 g/mol), whereas Diethyl 3-methylhept-2-enedioate has a longer seven-carbon chain (estimated MW ~228.28 g/mol).

- Physical Properties : Diethyl succinate has a boiling point of ~80°C and high water solubility due to its shorter chain . The target compound’s longer chain and methyl branch likely reduce water solubility and increase boiling point (estimated >150°C).

- Reactivity : The absence of a double bond in diethyl succinate limits its participation in conjugated systems or cycloaddition reactions, making it less reactive in Diels-Alder reactions compared to the unsaturated target compound.

Diethyl Sebacate (Hypothetical Comparison)

Diethyl sebacate (decanoic acid diester) has a ten-carbon linear chain.

- Volatility : Longer chains reduce volatility. Diethyl sebacate likely has a higher boiling point than both diethyl succinate and the target compound.

- Solubility : Increased hydrophobicity compared to the target compound due to the absence of a polarizing double bond.

Diethyl Maleate/Fumarate (Hypothetical Comparison)

These diesters contain conjugated double bonds (maleate: cis; fumarate: trans). Their reactivity in cycloadditions or polymerizations would resemble the target compound, but differences in stereochemistry and chain length would alter solubility and melting points.

Data Table: Comparative Properties of Diethyl Esters

Research Findings and Functional Implications

- Branching Effects: The methyl group in this compound disrupts molecular symmetry, reducing crystallinity and lowering melting points compared to linear analogs like diethyl succinate. This enhances compatibility with non-polar matrices in polymer applications .

- Unsaturation : The conjugated double bond increases reactivity toward electrophilic additions or Diels-Alder reactions, distinguishing it from saturated diesters. Studies on similar enedioates demonstrate utility in synthesizing cyclic or heterocyclic compounds .

- Solubility Trends : Longer chains and branching reduce water solubility but improve miscibility with organic solvents, making the compound suitable for hydrophobic formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.